Benzo[b]thiophen-6-yl trifluoromethanesulfonate
Overview
Description
Benzo[b]thiophen-6-yl trifluoromethanesulfonate is an organosulfur compound with the molecular formula C9H5F3O3S2 and a molecular weight of 282.26 g/mol This compound is known for its unique structural features, which include a benzothiophene core and a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-6-yl trifluoromethanesulfonate typically involves the triflation of benzo[b]thiophen-6-ol. One common method includes the reaction of benzo[b]thiophen-6-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to ensure high yields and minimize side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-6-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by a nucleophile.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine are often used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Buchwald-Hartwig amination, the product is typically an arylamine derivative .
Scientific Research Applications
Benzo[b]thiophen-6-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-nitrogen bonds.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-6-yl trifluoromethanesulfonate primarily involves its role as an electrophilic reagent. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In coupling reactions, it acts as a substrate for palladium-catalyzed processes, enabling the formation of new carbon-nitrogen bonds .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophen-4-yl trifluoromethanesulfonate: Similar structure but with the trifluoromethanesulfonate group at a different position.
Benzo[b]thiophen-2-yl trifluoromethanesulfonate: Another positional isomer with different reactivity and applications.
Uniqueness
Benzo[b]thiophen-6-yl trifluoromethanesulfonate is unique due to its specific position of the trifluoromethanesulfonate group, which influences its reactivity and suitability for certain chemical transformations. This positional specificity can lead to different reaction pathways and products compared to its isomers .
Biological Activity
Benzo[b]thiophen-6-yl trifluoromethanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and synthetic methodologies related to this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a benzo[b]thiophene core substituted with a trifluoromethanesulfonate group. This structural configuration is significant for its reactivity and biological interactions, particularly in the context of drug development.
Antimicrobial and Antiparasitic Properties
Research indicates that derivatives of benzo[b]thiophene, including those with trifluoromethanesulfonate substituents, exhibit notable antimicrobial activity. For instance, compounds containing the benzo[b]thiophene scaffold have shown efficacy against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as low as 6.25 µg/mL .
Activity Against Mycobacterium tuberculosis
A study explored the SAR of benzo[b]thiophene analogs as potential anti-tuberculosis agents. Compounds linked to the benzo[b]thiophene unit displayed in vitro activity against Mycobacterium tuberculosis, comparable to established treatments like bedaquiline. The lipophilicity of these compounds was identified as a critical factor influencing their biological activity .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethanesulfonate group significantly enhances the biological activity of benzo[b]thiophenes. The sulfonyl moiety improves solubility and bioavailability, which are crucial for therapeutic efficacy. A comparative analysis of various derivatives indicated that modifications to the aromatic ring and substituent positioning directly affect potency and selectivity against target pathogens .
Synthetic Approaches
Recent advancements in synthetic methodologies have facilitated the production of benzo[b]thiophenes with trifluoromethanesulfonate groups. Notable methods include:
- Aryne Reactions : This method allows for the formation of complex benzothiophene structures through nucleophilic attacks on aryne intermediates, leading to high yields of desired products .
- One-Pot Syntheses : These strategies simplify the synthesis process by combining multiple reaction steps into a single procedure, enhancing efficiency and reducing waste .
Case Study 1: Antimicrobial Activity
A series of benzo[b]thiophene derivatives were tested for their antimicrobial properties against various strains. The study revealed that compounds with higher lipophilicity exhibited stronger antibacterial effects, underscoring the importance of physicochemical properties in drug design.
Compound ID | MIC (µg/mL) | Target Organism |
---|---|---|
73 | 30 | Candida albicans |
75 | 6.25 | Klebsiella pneumoniae |
76 | 32 | E. coli |
Case Study 2: Anti-Tuberculosis Activity
In a comparative analysis, several benzo[b]thiophene analogs were evaluated for their activity against M. tuberculosis. The study highlighted that specific substitutions on the thiophene ring significantly enhanced their potency.
Compound ID | Activity (IC50) | Comparison to Bedaquiline |
---|---|---|
2 | 0.05 µM | Comparable |
3 | 0.10 µM | Less potent |
Properties
IUPAC Name |
1-benzothiophen-6-yl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3S2/c10-9(11,12)17(13,14)15-7-2-1-6-3-4-16-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGDNIGWXSGNOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677467 | |
Record name | 1-Benzothiophen-6-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877264-48-7 | |
Record name | 1-Benzothiophen-6-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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